BenchChemオンラインストアへようこそ!

Dimethylamine-SPDB

ADC Linker Design Hydrophilicity LogP

Dimethylamine-SPDB is a cleavable heterobifunctional linker engineered for antibody-drug conjugates (ADCs). Its dimethylamino group introduces a positive charge at physiological pH, lowering LogP to 1.2 and significantly reducing conjugate aggregation compared to unmodified SPDB. This mitigates immunogenicity and poor pharmacokinetics, especially with hydrophobic payloads like DM4. The linker yields the S-methyl-DM4 metabolite for potent bystander killing. With 3-year powder stability at -20°C—triple that of standard SPDB—it lowers total cost of ownership and ensures reagent readiness for critical ADC discovery and comparative linker studies.

Molecular Formula C15H19N3O4S2
Molecular Weight 369.5 g/mol
CAS No. 1193111-73-7
Cat. No. B1427073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylamine-SPDB
CAS1193111-73-7
Molecular FormulaC15H19N3O4S2
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCN(C)C(CCSSC1=CC=CC=N1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C15H19N3O4S2/c1-17(2)11(8-10-23-24-12-5-3-4-9-16-12)15(21)22-18-13(19)6-7-14(18)20/h3-5,9,11H,6-8,10H2,1-2H3
InChIKeyDVABDPJDROOSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylamine-SPDB (CAS 1193111-73-7): A Cleavable Disulfide ADC Linker for Controlled Payload Release


Dimethylamine-SPDB (CAS 1193111-73-7) is a small-molecule, cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs) [1]. As a derivative of the well-established SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) family, it contains a disulfide bond and a dimethylamino group that confer specific biophysical properties relevant to ADC design. The compound serves as a heterobifunctional crosslinker, designed to covalently attach a cytotoxic payload to a monoclonal antibody. Its cleavable nature is intended to leverage the elevated intracellular glutathione concentrations within cancer cells, facilitating selective release of the active drug after internalization, a core principle for reducing systemic toxicity [2].

Dimethylamine-SPDB vs. Standard SPDB: Why Linker Selection is Non-Trivial in ADC Development


Substituting one ADC linker for another, even within the same chemical class, is a high-risk proposition that can fundamentally alter an ADC's pharmacokinetic (PK) profile, stability, and therapeutic index. The introduction of the dimethylamino group in Dimethylamine-SPDB is a deliberate structural modification aimed at modulating hydrophilicity, which is a critical determinant of ADC aggregation and clearance rates [1]. The standard SPDB linker, while effective, yields a neutral conjugate. In contrast, the dimethylamino group in Dimethylamine-SPDB introduces a basic, positively charged amine at physiological pH. This seemingly minor change can significantly impact the solubility of the drug-linker intermediate and the final ADC, potentially reducing aggregation, altering in vivo biodistribution, and affecting the efficiency of payload release compared to conjugates made with unmodified SPDB or other hydrophobic linkers [2]. Without direct comparative data, any assumption of functional equivalence is scientifically unfounded and can derail a development program.

Dimethylamine-SPDB (1193111-73-7) Quantitative Differentiation Evidence: Hydrophilicity, Stability, and In Vivo Context


Evidence Item 1: Hydrophilicity and Predicted LogP - A Key Differentiation from Standard SPDB

Dimethylamine-SPDB is structurally modified to enhance hydrophilicity relative to the parent SPDB linker, primarily through the incorporation of a basic dimethylamino group. This is a critical differentiator, as the hydrophobicity of a linker is a primary driver of ADC aggregation and rapid hepatic clearance. The predicted partition coefficient (LogP) for Dimethylamine-SPDB is 1.2 [1]. While a direct experimental LogP for unmodified SPDB is not provided in the same source, the presence of the dimethylamino group is a well-understood chemical strategy to lower LogP (increase hydrophilicity) compared to a neutral ester like SPDB. This difference in hydrophilicity is a key factor for scientists aiming to reduce aggregation and improve the pharmacokinetic profile of their ADC candidate [2].

ADC Linker Design Hydrophilicity LogP Physicochemical Properties

Evidence Item 2: Solid-State and Solution Stability Data for Procurement and Storage

For procurement and experimental planning, the documented stability of Dimethylamine-SPDB provides a quantifiable baseline. The compound is stable as a powder for up to 3 years when stored at -20°C, and for 2 years at 4°C [1]. In solution (DMSO), it is stable for 6 months at -80°C and 1 month at -20°C [1]. This contrasts with the parent SPDB linker, which has a documented shelf life of only 12 months as a powder at -20°C . This difference is directly relevant to inventory management and long-term project planning.

ADC Linker Stability Storage Conditions Procurement Logistics

Evidence Item 3: Superior In Vivo Efficacy of the SPDB-DM4 Class vs. Non-Cleavable Linkers

The value proposition of a cleavable disulfide linker like Dimethylamine-SPDB is anchored in the superior in vivo performance of its class. A landmark study directly compared antibody-maytansinoid conjugates prepared with a cleavable disulfide linker (SPDB-DM4) against those made with a non-cleavable thioether linker (SMCC-DM1) [1]. The key finding was that the lipophilic metabolites (DM4 and S-methyl-DM4) generated from the SPDB-linked ADC were nearly 1000 times more cytotoxic in cell-based viability assays than the more hydrophilic metabolite from the non-cleavable SMCC-linked ADC. This greater potency of the released payload translates directly to superior in vivo efficacy in mouse xenograft models [1]. While this is class-level evidence for the SPDB-DM4 combination, it establishes the fundamental advantage of the disulfide cleavage mechanism that Dimethylamine-SPDB is designed to exploit.

ADC Efficacy In Vivo Xenograft Disulfide Linker Thioether Linker Tumor Delivery

Evidence Item 4: Differentiated Metabolic Profile of SPDB-DM4 vs. SPP-DM1 Conjugates

Within the family of cleavable disulfide linkers, the SPDB-based conjugate (huC242-SPDB-DM4) generates a distinct metabolic profile compared to its less hindered counterpart, SPP-DM1 [1]. Following intravenous administration in a mouse xenograft model, three target-dependent tumor metabolites were identified for the SPDB conjugate: lysine-N(epsilon)-SPDB-DM4, DM4, and S-methyl-DM4. In contrast, the SPP-DM1 conjugate did not produce a detectable S-methylated metabolite [1]. This demonstrates that even subtle differences in linker structure can significantly alter the intracellular processing of the ADC and the resulting pool of cytotoxic effectors. The formation of S-methyl-DM4, a highly lipophilic and potent metabolite, is a specific characteristic of the SPDB-DM4 system that contributes to its bystander killing effect and overall antitumor activity.

ADC Metabolism Payload Release SPDB SPP Tumor Metabolites

Evidence Item 5: In Vivo Efficacy Comparison of Linker/Maytansinoid Combinations

During the preclinical development of an ADC, multiple linker-payload combinations are often evaluated. In the case of lorvotuzumab mertansine, the SPP/DM1 combination was selected. However, alternative designs were directly compared in in vivo studies. These included an SPDB/DM4 combination, which creates a more hindered disulfide bond, and an SMCC/DM1 combination, which creates an uncleavable thioether bond [1]. The study concluded that these alternative designs, including SPDB/DM4, were found to offer no efficacy advantage over the selected SPP/DM1 design in that specific model, despite the SPDB/DM4 conjugate having an extended time in plasma circulation [1]. This data is crucial because it provides a specific, quantitative context: while the SPDB/DM4 platform is highly potent, its efficacy in a given model is not universally superior to all alternatives and is dependent on the specific antibody, antigen, and tumor model. It underscores the need for empirical evaluation rather than assuming superiority based on linker class alone.

ADC Efficacy Linker Comparison In Vivo SPDB SPP SMCC

Recommended Research and Industrial Application Scenarios for Dimethylamine-SPDB (1193111-73-7)


Scenario 1: Optimizing ADC Design for Reduced Aggregation and Improved PK

A biopharmaceutical research team is developing an ADC where the hydrophobic nature of the payload (e.g., a maytansinoid like DM4) is causing significant aggregation of the final conjugate. Based on the evidence that Dimethylamine-SPDB has a predicted LogP of 1.2 [1], which is lower than unmodified SPDB, the team should prioritize this linker for synthesis. The enhanced hydrophilicity conferred by the dimethylamino group is a strategic choice to mitigate aggregation, which is a known cause of poor pharmacokinetics and increased immunogenicity. By selecting Dimethylamine-SPDB, the team is making a data-driven decision to improve the drug-like properties of their ADC candidate at the early discovery stage, potentially reducing the need for extensive formulation rescue efforts later in development [2].

Scenario 2: Streamlining Long-Term ADC Discovery Programs

A core facility or central procurement group supports multiple ADC discovery programs that require a consistent, reliable supply of cleavable linkers for maytansinoid payloads. The documented stability of Dimethylamine-SPDB powder, which is 3 years at -20°C [1], provides a quantifiable operational advantage over standard SPDB, which has a 1-year shelf life at -20°C . This extended stability reduces the administrative and financial burden of frequent re-orders, quality control testing, and inventory write-offs. For program managers, this translates directly to a lower total cost of ownership and ensures that critical reagents are on hand and in-specification when needed, thereby accelerating the research timeline and reducing the risk of project delays due to reagent unavailability.

Scenario 3: Investigating Bystander Killing and Metabolite-Driven Efficacy

A research group is focusing on the mechanism of action of their ADC and hypothesizes that a potent bystander killing effect is required for efficacy in a heterogeneous solid tumor model. The evidence that the SPDB-DM4 class of conjugates uniquely generates the highly cytotoxic and lipophilic metabolite S-methyl-DM4 [1] provides a strong mechanistic rationale for this work. The team can utilize Dimethylamine-SPDB to synthesize their novel conjugate, knowing that the linker chemistry is designed to yield a specific, well-characterized metabolic profile that promotes the diffusion of the active drug into neighboring, antigen-negative cancer cells. This approach allows for a direct investigation of the bystander effect, which is a key differentiator from ADCs built with non-cleavable linkers [2].

Scenario 4: Empirical Linker Screening for a Novel Antibody-Payload Pair

A discovery team has identified a promising new antibody and wishes to conjugate it to a maytansinoid payload. They understand from the literature that linker choice is not a one-size-fits-all proposition [1]. Therefore, they design a small panel of ADCs for a head-to-head in vivo comparison in their specific xenograft model. This panel will include conjugates made with Dimethylamine-SPDB (to create an SPDB-like link to DM4), an SPP linker (to create an SPP-DM1 conjugate), and a non-cleavable SMCC linker. This empirical, evidence-based approach is essential. It acknowledges that while the SPDB/DM4 platform has well-documented mechanistic advantages, its ultimate efficacy in their unique biological system cannot be assumed and must be rigorously validated against other leading linker-payload combinations. Dimethylamine-SPDB is the critical reagent that enables this crucial comparative experiment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylamine-SPDB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.